molecular formula C12H16ClF2O4P B8050176 1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester

1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester

Cat. No.: B8050176
M. Wt: 328.67 g/mol
InChI Key: NVNIPSVSSAVERX-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester is a chemical compound with a complex structure that includes fluorine, chlorine, and phosphonic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with diethyl phosphite in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the phosphonic acid ester to a phosphine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 1,1-difluoro-2-(4-chlorophenyl)-2-oxoethylphosphonic acid diethyl ester.

    Reduction: Formation of 1,1-difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphine.

    Substitution: Formation of 1,1-difluoro-2-(4-aminophenyl)-2-hydroxyethylphosphonic acid diethyl ester.

Scientific Research Applications

1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonic acid ester group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-(4-bromophenyl)-2-hydroxyethylphosphonic acid diethyl ester
  • 1,1-Difluoro-2-(4-methylphenyl)-2-hydroxyethylphosphonic acid diethyl ester
  • 1,1-Difluoro-2-(4-nitrophenyl)-2-hydroxyethylphosphonic acid diethyl ester

Uniqueness

1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClF2O4P/c1-3-18-20(17,19-4-2)12(14,15)11(16)9-5-7-10(13)8-6-9/h5-8,11,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNIPSVSSAVERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=C(C=C1)Cl)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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